9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic framework and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions to form the spirocyclic structure.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- Examples of similar compounds include other spirocyclic diazaspirodecane derivatives or molecules with imidazole and dimethoxyphenyl groups.
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane: can be compared with other spirocyclic compounds or those containing similar functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-5-22-25-18(2)20(26-22)15-28-13-11-24(17-28)10-7-12-27(16-24)14-19-8-6-9-21(29-3)23(19)30-4/h6,8-9H,5,7,10-17H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDURDDKUAGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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